molecular formula C13H9BrCl2O4S B7451559 (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate

(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate

Cat. No. B7451559
M. Wt: 412.1 g/mol
InChI Key: MNXYAIACLAFFQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate, also known as MDBS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MDBS is a sulfonate ester that contains a bromine and two chlorine atoms on the benzene ring.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not well understood. However, it is believed that (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate acts as a sulfonating agent, which means that it can add a sulfonate group to other molecules. This property of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been exploited in various organic reactions and has led to the synthesis of novel compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate have not been extensively studied. However, it has been reported that (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not toxic to human cells at concentrations up to 100 μM. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to inhibit the growth of certain cancer cells in vitro.

Advantages and Limitations for Lab Experiments

(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also stable under normal laboratory conditions and can be stored for extended periods of time. However, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain reactions. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also a relatively expensive reagent, which can limit its use in large-scale reactions.

Future Directions

There are several future directions for the use of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research. One potential application is in the synthesis of novel sulfonamides and sulfonate esters that have potential applications in medicinal chemistry. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate could also be used as a coupling reagent in the synthesis of peptides and other biomolecules. Another potential application is in the development of new catalysts for organic reactions. Overall, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has the potential to be a valuable reagent in the field of organic chemistry and medicinal chemistry.
In conclusion, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a sulfonate ester that contains a bromine and two chlorine atoms on the benzene ring. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has potential applications in medicinal chemistry, peptide synthesis, and the development of new catalysts for organic reactions. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several advantages for lab experiments, but also has some limitations. Overall, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has the potential to be a valuable reagent in the field of organic chemistry and medicinal chemistry.

Synthesis Methods

(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate can be synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-methoxyphenol in the presence of a base such as triethylamine. The reaction yields (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate as a white solid with a melting point of around 180°C.

Scientific Research Applications

(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of novel sulfonamides and sulfonate esters that have potential applications in medicinal chemistry. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has also been used as a coupling reagent in peptide synthesis and as a catalyst in organic reactions.

properties

IUPAC Name

(4-methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrCl2O4S/c1-19-8-2-4-9(5-3-8)20-21(17,18)13-7-12(16)11(15)6-10(13)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXYAIACLAFFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrCl2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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